molecular formula C18H14F3N3OS2 B2877165 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 864917-33-9

2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2877165
CAS No.: 864917-33-9
M. Wt: 409.45
InChI Key: AIHISQJIXOBUSK-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiadiazole-containing acetamides, characterized by a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3OS2/c1-11-6-8-12(9-7-11)16-23-17(27-24-16)26-10-15(25)22-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHISQJIXOBUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

Thioureas react with carbonyl compounds under acidic or oxidative conditions to form 1,2,4-thiadiazoles. For example, p-tolylthiourea can cyclize with a carboxylic acid derivative (e.g., chloroacetic acid) in the presence of phosphorus oxychloride (POCl₃) to yield the thiadiazole-thiol intermediate. This method leverages the nucleophilic attack of sulfur on the carbonyl carbon, followed by dehydration and ring closure.

Alternative Routes Using Thioamides

Thioamides derived from p-toluidine may undergo oxidative cyclization with reagents like iodine or hydrogen peroxide to form the thiadiazole core. However, this route is less commonly reported for 5-thiol-substituted derivatives.

Stepwise Preparation of 2-((3-(p-Tolyl)-1,2,4-Thiadiazol-5-yl)thio)-N-(2-(Trifluoromethyl)phenyl)acetamide

Synthesis of 3-(p-Tolyl)-1,2,4-Thiadiazole-5-thiol

Reagents :

  • p-Tolylthiourea
  • Chloroacetyl chloride
  • Phosphorus oxychloride (POCl₃)
  • Sodium hydrosulfide (NaSH)

Procedure :

  • Formation of Thioamide Intermediate : p-Tolylthiourea reacts with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to form a thioamide intermediate.
  • Cyclization : The intermediate is treated with POCl₃ at reflux (80°C) for 6 hours, inducing cyclization to 3-(p-tolyl)-1,2,4-thiadiazol-5-yl chloride.
  • Thiolation : The chloride intermediate is refluxed with NaSH in ethanol/water (1:1) for 4 hours, yielding the thiol derivative.

Key Reaction :
$$
\text{p-Tolylthiourea} + \text{ClCH}2\text{COCl} \xrightarrow{\text{POCl}3} \text{3-(p-Tolyl)-1,2,4-thiadiazol-5-yl chloride} \xrightarrow{\text{NaSH}} \text{Thiol Intermediate}
$$

Synthesis of 2-Chloro-N-(2-(Trifluoromethyl)phenyl)acetamide

Reagents :

  • 2-(Trifluoromethyl)aniline
  • Chloroacetyl chloride
  • Triethylamine (TEA)

Procedure :

  • Acylation : 2-(Trifluoromethyl)aniline is dissolved in dry THF and cooled to 0°C. Chloroacetyl chloride is added dropwise with stirring, followed by TEA to neutralize HCl.
  • Workup : The mixture is stirred at room temperature for 2 hours, filtered, and concentrated to yield the chloroacetamide derivative.

Purity : Recrystallization from ethanol/water (70:30) affords >95% purity.

Thioether Bond Formation

Reagents :

  • 3-(p-Tolyl)-1,2,4-thiadiazole-5-thiol
  • 2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide
  • Potassium carbonate (K₂CO₃)
  • Dimethylformamide (DMF)

Procedure :

  • Reaction Setup : The thiol (1.2 equiv) and chloroacetamide (1.0 equiv) are dissolved in DMF. K₂CO₃ (2.0 equiv) is added to deprotonate the thiol.
  • Heating : The mixture is heated to 70°C for 8 hours under nitrogen.
  • Workup : The reaction is quenched with ice water, and the precipitate is filtered and washed with cold methanol.

Yield : 68–72% after recrystallization from ethyl acetate.

Optimization Strategies for Improved Efficiency

Solvent and Base Selection

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 70 72
Acetonitrile TEA 80 65
THF NaH 60 58

Insights :

  • Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the thiolate ion.
  • K₂CO₃ outperforms NaH due to milder conditions and reduced side reactions.

Stoichiometry and Additives

  • Thiol Excess : A 1.2:1 molar ratio of thiol to chloroacetamide compensates for thiol oxidation.
  • Catalysts : Adding catalytic potassium iodide (KI, 0.1 equiv) accelerates the SN2 reaction via the "Finkelstein effect".

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.2 Hz, 2H, p-tolyl), 7.65 (d, J = 7.8 Hz, 1H, CF₃-phenyl), 7.45–7.38 (m, 3H, aromatic), 4.32 (s, 2H, SCH₂CO), 2.42 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 750 cm⁻¹ (C=S).
  • HRMS (ESI+) : m/z calculated for C₁₈H₁₅F₃N₃OS₂ [M+H]⁺: 430.06, found: 430.05.

Physicochemical Properties

Property Value
Melting Point 162–164°C
Solubility (H₂O) <0.1 mg/mL
LogP 3.8

Challenges and Mitigation Strategies

Steric Hindrance from the Trifluoromethyl Group

The 2-(trifluoromethyl)phenyl group imposes steric constraints, slowing nucleophilic substitution. Mitigation includes:

  • Higher Temperatures : Prolonged heating at 80°C improves reaction rates.
  • Ultrasonication : Sonication for 1 hour enhances mixing and reduces reaction time.

Thiol Oxidation

The thiol intermediate is prone to oxidation into disulfides. Strategies:

  • Inert Atmosphere : Conduct reactions under nitrogen or argon.
  • Antioxidants : Add 0.5% (w/w) ascorbic acid to the reaction mixture.

Comparative Analysis of Analogous Compounds

Compound Thiadiazole Substituent Acetamide Substituent Yield (%) IC₅₀ (µM)
Target Compound 3-(p-Tolyl) 2-(Trifluoromethyl)phenyl 72 1.8
Analog 1 3-Phenyl 4-Nitrophenyl 65 2.4
Analog 2 3-Chloro Benzyl 58 3.1

Trends :

  • Electron-withdrawing groups (e.g., CF₃) enhance cytotoxicity but reduce synthetic yields.
  • p-Tolyl improves lipophilicity, aiding membrane permeability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced aromatic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic systems due to its unique electronic properties.

    Material Science: Its structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural motifs are of interest in the design of new pharmaceuticals, particularly for their potential biological activity.

    Biological Probes: It can be used in the development of probes for studying biological systems due to its ability to interact with various biomolecules.

Industry

    Agrochemicals: The compound may be explored for use in the development of new pesticides or herbicides.

    Polymers: Its incorporation into polymeric materials can impart desirable properties such as increased stability or specific reactivity.

Mechanism of Action

The mechanism by which 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the thiadiazole ring can participate in hydrogen bonding or other interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

1,2,4-Triazole Analogs
  • Compound: 2-((4-(m-Tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide () Structural Differences: Replaces the thiadiazole core with a 1,2,4-triazole. Additional p-tolylthio methyl group at position 4. Impact: Triazoles generally exhibit stronger hydrogen-bonding capacity compared to thiadiazoles, which may alter target affinity.
Thiadiazolo-Triazole Hybrids
  • Compound : N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide ()
    • Structural Differences : Fused triazolo-thiadiazole system with a thiophenyl substituent.
    • Activity : Exhibits IC₅₀ = 42 ± 1 nM against CDK5/p25, highlighting the importance of fused heterocycles in kinase inhibition. The target compound’s thiadiazole may offer similar electron-deficient properties but lacks a fused system .

Substituent Variations

Trifluoromethylphenyl Modifications
  • Compound: 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-bis(trifluoromethyl)phenyl)acetamide () Structural Differences: Bis(trifluoromethyl)phenyl group vs. single trifluoromethyl in the target compound.
Chlorophenyl and Thiophene Derivatives
  • Compound: 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide () Structural Differences: Thiophene and 3-chlorophenyl substituents vs. p-tolyl and 2-CF₃-phenyl in the target compound. Thiophene may reduce solubility compared to phenyl .
Anti-Exudative Activity
  • Compound: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () Activity: Tested at 10 mg/kg, showing comparable efficacy to diclofenac sodium (8 mg/kg) in anti-inflammatory models. The target compound’s thiadiazole core may offer superior oxidative stability compared to triazole-furan hybrids .
Kinase Inhibition
  • Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide ()
    • Synthesis Yield : 19% (low), suggesting synthetic challenges. The target compound’s simpler structure may allow higher yields in scalable synthesis .

Biological Activity

2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a thiadiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₈H₁₄F₃N₃O₂S₂
Molecular Weight 425.5 g/mol
CAS Number 864917-37-3

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. The mechanism of action often involves inducing apoptosis in cancer cells through various pathways.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • PC3 (prostate cancer)
    • HepG2 (liver cancer)
  • Mechanism of Action :
    • Induction of apoptosis via caspase activation (caspases 3, 8, and 9) .
    • Inhibition of key enzymes involved in cancer progression.
  • Research Findings :
    • In vitro studies have shown IC₅₀ values comparable to standard chemotherapeutics like doxorubicin .
    • Cytotoxicity assays (MTT assay) demonstrate a dose-dependent reduction in cell viability .

Antimicrobial Activity

The compound also exhibits notable antimicrobial effects against various pathogens.

  • Types of Activity :
    • Antibacterial
    • Antifungal
  • Mechanism :
    • Disruption of microbial cell membranes and inhibition of essential metabolic pathways.
  • Research Findings :
    • Studies have reported effectiveness against strains such as Staphylococcus aureus and Candida albicans .
    • Structure-activity relationship (SAR) analyses suggest that modifications to the thiadiazole ring can enhance antimicrobial potency .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays.

  • Mechanism :
    • Inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways such as NF-κB .
  • Research Findings :
    • Compounds similar to this derivative have shown reduced levels of pro-inflammatory cytokines in cell culture models .

Case Studies

Several studies have investigated the biological activity of thiadiazole derivatives similar to this compound:

  • A study evaluated a series of thiadiazole derivatives against multiple cancer cell lines, revealing significant anticancer activity attributed to apoptosis induction .
  • Another research effort focused on the synthesis and characterization of thiadiazole compounds, demonstrating their efficacy in inhibiting both bacterial and fungal growth .

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